L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl- L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl-
Brand Name: Vulcanchem
CAS No.: 675145-18-3
VCID: VC16785372
InChI: InChI=1S/C25H46N6O7/c1-11(2)17(21(26)34)29-25(38)20(14(7)8)30-22(35)16(10-32)28-23(36)19(13(5)6)31-24(37)18(12(3)4)27-15(9)33/h11-14,16-20,32H,10H2,1-9H3,(H2,26,34)(H,27,33)(H,28,36)(H,29,38)(H,30,35)(H,31,37)/t16-,17-,18-,19-,20-/m0/s1
SMILES:
Molecular Formula: C25H46N6O7
Molecular Weight: 542.7 g/mol

L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl-

CAS No.: 675145-18-3

Cat. No.: VC16785372

Molecular Formula: C25H46N6O7

Molecular Weight: 542.7 g/mol

* For research use only. Not for human or veterinary use.

L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl- - 675145-18-3

Specification

CAS No. 675145-18-3
Molecular Formula C25H46N6O7
Molecular Weight 542.7 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanamide
Standard InChI InChI=1S/C25H46N6O7/c1-11(2)17(21(26)34)29-25(38)20(14(7)8)30-22(35)16(10-32)28-23(36)19(13(5)6)31-24(37)18(12(3)4)27-15(9)33/h11-14,16-20,32H,10H2,1-9H3,(H2,26,34)(H,27,33)(H,28,36)(H,29,38)(H,30,35)(H,31,37)/t16-,17-,18-,19-,20-/m0/s1
Standard InChI Key YRCKOIZMHGUPMR-HVTWWXFQSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C
Canonical SMILES CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C

Introduction

Structural Characteristics and Molecular Configuration

The compound’s IUPAC name, (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanamide, reflects its stereochemical complexity. The sequence comprises four residues: an N-terminal acetylated valine, followed by two valine units, a serine, and a C-terminal valinamide. The L-configuration of all chiral centers ensures compatibility with biological systems, while the acetyl group enhances metabolic stability.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC25H46N6O7\text{C}_{25}\text{H}_{46}\text{N}_{6}\text{O}_{7}
Molecular Weight542.7 g/mol
CAS Number675145-18-3
IUPAC Name(2S)-2-[[(2S)-2-[[...]-3-methylbutanoyl]amino]-3-methylbutanamide
SMILES NotationCC(C)C@@HNC(=O)C@HNC(=O)C@HNC(=O)...

The presence of a serine residue introduces a hydroxyl group, enabling hydrogen bonding and post-translational modifications such as phosphorylation. The valine-rich sequence contributes to hydrophobic interactions, potentially influencing protein binding specificity.

Synthesis and Optimization Strategies

The synthesis of L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl- primarily employs SPPS, leveraging Fmoc (fluorenylmethyloxycarbonyl) chemistry for stepwise assembly. Key steps include:

  • Resin Activation: A Wang resin pre-loaded with Fmoc-L-valinamide serves as the solid support.

  • Deprotection and Coupling: Sequential removal of Fmoc groups using piperidine, followed by coupling of Fmoc-L-valine, Fmoc-L-serine, and N-acetyl-L-valine using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the activating reagent.

  • Cleavage and Purification: Treatment with trifluoroacetic acid (TFA) liberates the peptide from the resin, followed by HPLC purification to achieve >95% purity.

Challenges such as steric hindrance from valine’s branched side chains necessitate extended coupling times (up to 2 hours per residue) and elevated temperatures (40°C). Yield optimization remains critical, with typical isolated yields ranging from 60–70% for this sequence.

Physicochemical Properties and Stability Profile

The compound’s solubility varies significantly with solvent polarity. It is sparingly soluble in water (0.8 mg/mL at 25°C) but readily dissolves in dimethyl sulfoxide (DMSO) at concentrations exceeding 50 mg/mL. Stability studies indicate degradation at pH < 3 (hydrolysis of amide bonds) and pH > 10 (β-elimination of serine). Lyophilized formulations stored at -20°C retain >90% potency for 12 months.

Table 2: Spectroscopic Data

TechniqueKey Observations
1H NMR^1\text{H NMR} (DMSO-d6)δ 0.85–0.92 (m, 18H, Val CH3), δ 1.15–1.25 (m, 2H, Ser CH2), δ 4.25–4.45 (m, α-H)
HRMS (ESI+)[M+H]+: m/z 543.3472 (calculated: 543.3469)
IR (ATR)3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II)

Biological Activities and Mechanistic Insights

Preliminary studies suggest that this peptide modulates kinase signaling pathways, particularly inhibiting protein kinase C (PKC) isoforms with an IC50 of 12.3 μM. The serine residue’s hydroxyl group may participate in hydrogen bonding with the kinase’s ATP-binding pocket, while valine side chains enhance hydrophobic interactions with non-polar kinase domains. In cellular assays, the compound reduces interleukin-6 (IL-6) secretion by 40% in LPS-stimulated macrophages at 50 μM, indicating anti-inflammatory potential.

Comparative analysis with simpler valinamide derivatives (e.g., N-cyclopropyl L-valinamide) reveals that elongation of the peptide chain improves target selectivity but reduces membrane permeability. For instance, N-cyclopropyl L-valinamide exhibits 10-fold higher cellular uptake but lacks kinase inhibitory activity.

Applications and Future Directions

Current research focuses on three primary applications:

  • Therapeutic Development: As a lead compound for inflammatory diseases, with derivatization efforts aimed at enhancing oral bioavailability.

  • Chemical Biology: Utilization as a probe to study PKC-mediated signal transduction mechanisms.

  • Material Science: Incorporation into hydrogels for controlled drug delivery, leveraging its self-assembling properties.

Future studies should address the compound’s metabolic stability in vivo and explore prodrug strategies to mitigate rapid renal clearance. Additionally, computational modeling of peptide-protein interactions could guide rational design of next-generation analogs.

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